N~2~-(4-bromo-3-nitrobenzoyl)leucinamide
Description
N²-(4-Bromo-3-nitrobenzoyl)leucinamide is a synthetic leucinamide derivative featuring a 4-bromo-3-nitrobenzoyl group attached to the N²-position of the leucine backbone. The bromo and nitro substituents on the benzoyl moiety likely influence electronic properties, steric bulk, and binding interactions with biological targets .
Properties
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-4-bromo-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O4/c1-7(2)5-10(12(15)18)16-13(19)8-3-4-9(14)11(6-8)17(20)21/h3-4,6-7,10H,5H2,1-2H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIEJXZFBVZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Aryl Modifications
N-(3,4-Dimethylphenyl)-N²-[(4-Fluorophenyl)Sulfonyl]Leucinamide
- Structure : Contains a 4-fluorophenylsulfonyl group instead of the bromo-nitrobenzoyl group.
- Molecular Formula : C₂₀H₂₅FN₂O₃S (MW: 392.489).
- The fluorine atom provides moderate electron-withdrawing effects, whereas the bromo-nitro combination offers stronger electronic and steric effects.
N-Benzyl-N²-(4-Methylbenzenesulfonyl)Leucinamide
- Structure : Features a benzyl group and a 4-methylbenzenesulfonyl moiety.
- Molecular Weight : 374.4.
- Key Differences: The methyl group on the sulfonyl ring reduces steric hindrance compared to bromo-nitro substituents. The benzyl group may improve lipophilicity but could compromise target specificity due to non-selective hydrophobic interactions .
Cathepsin K Inhibitor (Compound 23)
- Structure : Incorporates a leucinamide moiety linked to a P3 aryl group via an NH linker.
- Activity :
- IC₅₀ for Cathepsin K: 0.2 nM (10-fold improvement over predecessors).
- Selectivity: >600-fold against Cathepsins B, L, and S.
- Key Differences :
FFAR2 Activators
- Leucinamide in FFAR2 Screening: Leucinamide ranked 7th among 15 natural compounds in activating FFAR2, with phospho-ERK1/2 levels lower than fenchol but higher than α-terpineol.
Enzymatic and Metabolic Stability
Enantioselectivity in Amidase Activity
- Leucinamide vs. Derivatives :
Prebiotic Chemistry
- Hydrophobic Interactions :
Marfey’s Reagent Derivatives
- Nα-(5-Fluoro-2,4-Dinitrophenyl)-ᴅ-Leucinamide: Used in advanced amino acid analysis via LC–MS. The bromo-nitrobenzoyl group in N²-(4-bromo-3-nitrobenzoyl)leucinamide may interfere with chromatographic resolution due to increased molecular weight and polarity, limiting its utility in analytical chemistry .
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